
Sodium 1-methyl-1H-imidazole-4-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-methyl-1H-imidazole-4-sulfinate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a sulfinic acid group attached to the imidazole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-methyl-1H-imidazole-4-sulfinate typically involves the sulfonation of 1-methyl-1H-imidazole. One common method includes the reaction of 1-methyl-1H-imidazole with sulfur dioxide and an oxidizing agent such as hydrogen peroxide. The reaction is carried out in an aqueous medium, and the resulting sulfinic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically isolated through crystallization or precipitation methods.
Chemical Reactions Analysis
Types of Reactions: Sodium 1-methyl-1H-imidazole-4-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the sulfinic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Sodium 1-methyl-1H-imidazole-4-sulfonate.
Reduction: Sodium 1-methyl-1H-imidazole-4-sulfide.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 1-methyl-1H-imidazole-4-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonated imidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals, dyes, and catalysts.
Mechanism of Action
The mechanism of action of Sodium 1-methyl-1H-imidazole-4-sulfinate involves its interaction with various molecular targets. The sulfinic acid group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This reactivity can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its antimicrobial and antifungal effects. The imidazole ring can also interact with metal ions, potentially affecting metalloproteins and enzymes.
Comparison with Similar Compounds
Sodium 1H-imidazole-4-sulfinate: Similar structure but lacks the methyl group at the 1-position.
Sodium 1-methyl-1H-imidazole-4-sulfonate: Oxidized form with a sulfonic acid group instead of a sulfinic acid group.
Sodium 1-methyl-1H-imidazole-4-sulfide: Reduced form with a sulfide group instead of a sulfinic acid group.
Uniqueness: Sodium 1-methyl-1H-imidazole-4-sulfinate is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity compared to its oxidized or reduced counterparts. This reactivity makes it a valuable reagent in organic synthesis and a subject of interest in biological and medicinal research.
Properties
Molecular Formula |
C4H5N2NaO2S |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
sodium;1-methylimidazole-4-sulfinate |
InChI |
InChI=1S/C4H6N2O2S.Na/c1-6-2-4(5-3-6)9(7)8;/h2-3H,1H3,(H,7,8);/q;+1/p-1 |
InChI Key |
YKBSJEGJFBUVPO-UHFFFAOYSA-M |
Canonical SMILES |
CN1C=C(N=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


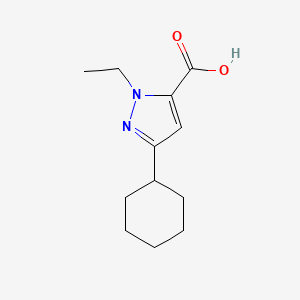
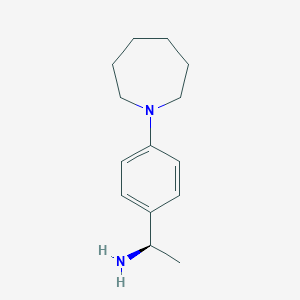


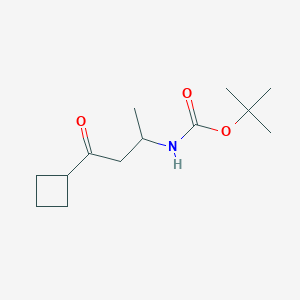

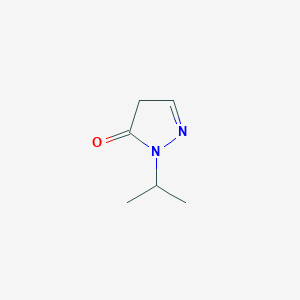
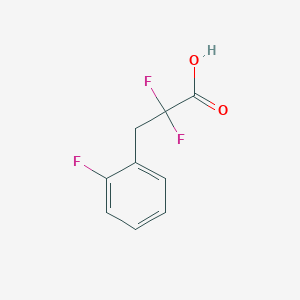

![1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13163422.png)
![4-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13163426.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid](/img/structure/B13163427.png)
![[(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol](/img/structure/B13163432.png)

